2-(3-Bromo-4-methyl-phenylamino)-ethanol
Description
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(3-bromo-4-methylanilino)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-7-2-3-8(6-9(7)10)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
InChI Key |
DZEPDVKHAZHHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter electronic and steric properties:
Key Insights :
- Bromine at position 3 in the target compound creates moderate electron withdrawal, while the methyl group at position 4 provides steric hindrance without strongly altering electron density.
- Fluorine in 2-(4-bromo-2-fluorophenylamino)ethanol enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the target compound .
Functional Group Variations
The nature of the functional group attached to the phenyl ring influences solubility and biological interactions:
Key Insights :
- The ethanolamine group in the target compound enhances solubility in polar solvents compared to lipophilic analogs like 2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol .
- Phenylethanolamine A’s nitro group increases polarity and bioactivity, suggesting that modifying substituents on the target compound could modulate its pharmacological profile .
Key Insights :
Preparation Methods
Direct Alkylation of 3-Bromo-4-methylaniline with Ethylene Oxide
Principle : Nucleophilic ring-opening of ethylene oxide by the amine group of 3-bromo-4-methylaniline.
Procedure :
-
Reaction Setup : 3-Bromo-4-methylaniline (1.0 equiv) is dissolved in tetrahydrofuran (THF) or dioxane under nitrogen.
-
Base Addition : Aqueous NaOH (1.5 equiv) is added to deprotonate the amine, enhancing nucleophilicity.
-
Ethylene Oxide Introduction : Gaseous ethylene oxide (1.2 equiv) is introduced under controlled pressure at 0–5°C.
-
Reaction Completion : The mixture is stirred at 25°C for 12–24 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Data :
Mechanistic Insight :
The amine attacks the less substituted carbon of ethylene oxide, forming a secondary alcohol. Steric hindrance from the 4-methyl group minimizes over-alkylation.
Grignard Reagent-Mediated Synthesis
Principle : Formation of a phenylmagnesium bromide intermediate, followed by reaction with ethylene oxide.
Procedure :
-
Grignard Formation : 3-Bromo-4-methylaniline is treated with Mg turnings in THF under reflux to generate the Grignard reagent.
-
Ethylene Oxide Addition : The Grignard solution is cooled to 0°C, and ethylene oxide (1.5 equiv) is added dropwise.
-
Quenching : The reaction is quenched with saturated NH4Cl, and the product is extracted with dichloromethane.
-
Purification : Vacuum distillation or recrystallization from hexane/ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–63% | Adapted from |
| Selectivity | >90% (anti-Markovnikov) | – |
| Temperature | 0°C (addition), 25°C (stir) | – |
Challenges :
-
The acidic NH group of aniline complicates Grignard formation.
-
Protection/deprotection steps (e.g., acetylation) may be required to prevent side reactions.
Reductive Amination of 3-Bromo-4-methylbenzaldehyde
Principle : Condensation of 3-bromo-4-methylbenzaldehyde with ethanolamine, followed by reduction.
Procedure :
-
Imine Formation : 3-Bromo-4-methylbenzaldehyde (1.0 equiv) and ethanolamine (1.2 equiv) are refluxed in toluene with molecular sieves.
-
Reduction : Sodium borohydride (2.0 equiv) is added at 0°C to reduce the imine intermediate.
-
Isolation : The product is extracted with CH2Cl2 and purified via column chromatography.
Key Data :
Limitations :
-
Requires synthesis of 3-bromo-4-methylbenzaldehyde as a precursor.
-
Competitive aldol condensation may reduce yield.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage | Key Drawback |
|---|---|---|---|---|
| Direct Alkylation | 65–72 | High | Single-step, minimal purification | Requires ethylene oxide handling |
| Grignard Approach | 58–63 | Moderate | High regioselectivity | Sensitive to moisture/air |
| Reductive Amination | 50–55 | Low | Utilizes stable aldehydes | Multi-step, lower efficiency |
Q & A
Q. How do substituent modifications (e.g., Br position, methyl group) influence the compound’s electronic properties and reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP with exact exchange corrections) to map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices. Compare with experimental UV-Vis and NMR data .
- Key Findings : Bromine’s electron-withdrawing effect increases electrophilicity at the amino group, while the methyl group enhances steric hindrance, affecting nucleophilic substitution kinetics .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound during pharmacokinetic studies?
- Methodology : Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves <1 ppm detection limits. Validate with mass spectrometry (HRMS) for structural confirmation .
- Data Interpretation : Use peak area normalization and external calibration curves. Monitor for degradation products like de-brominated analogs .
Q. Can this compound serve as a precursor for bioactive derivatives, and how can structure-activity relationships (SAR) be systematically explored?
- Methodology : Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) or reductive amination. Test in vitro for antibacterial/antifungal activity using microdilution assays.
- SAR Insights : Substituents at the phenyl ring (e.g., NO₂, OCH₃) modulate logP and membrane permeability. Ethanolamine derivatives show enhanced solubility but reduced metabolic stability .
Methodological Challenges and Solutions
Q. How can conflicting computational and experimental data on thermodynamic properties (e.g., vaporization enthalpy) be resolved?
- Approach : Apply the "centerpiece" method to calculate vaporization enthalpies using group contribution models calibrated with experimental DSC data. Validate via gas-phase FTIR spectroscopy .
- Common Pitfalls : Neglecting solvent effects in DFT simulations can lead to overestimated vapor pressures.
Q. What strategies mitigate crystallographic disorder in X-ray structures of flexible ethanolamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
